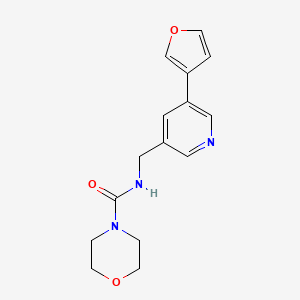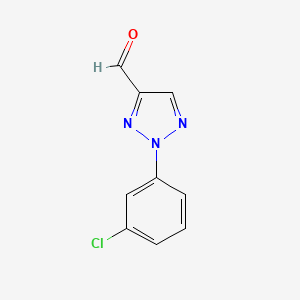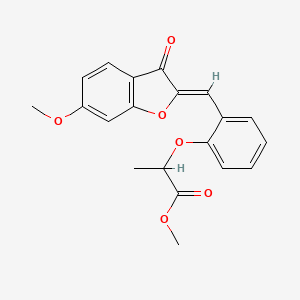![molecular formula C16H18N2O3S B2947589 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-30-7](/img/structure/B2947589.png)
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, commonly known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
PD153035 works by binding to the ATP-binding site of the 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, thereby preventing the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PD153035 is its high potency and selectivity for the 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, which makes it a valuable tool for studying the role of this receptor in cancer biology. However, one limitation is that it is not effective against all types of cancer, and may not be suitable for use in all experimental models.
Zukünftige Richtungen
There are several potential future directions for research on PD153035, including:
1. Development of more potent and selective 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one inhibitors based on the structure of PD153035.
2. Investigation of the role of this compound signaling in other types of cancer, and the potential use of PD153035 in these contexts.
3. Exploration of the use of PD153035 in combination with other chemotherapeutic agents, and the development of new combination therapies for cancer treatment.
4. Investigation of the potential use of PD153035 as a diagnostic tool for this compound-positive cancers.
5. Development of new delivery methods for PD153035, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
In conclusion, PD153035 is a potent and selective inhibitor of the this compound that has shown promise as an anticancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
Synthesemethoden
PD153035 can be synthesized using a variety of methods, including the reaction of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,3-dihydroxy-1,4-dioxane to form PD153035.
Wissenschaftliche Forschungsanwendungen
PD153035 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
7-cycloheptyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-15-11-7-13-14(21-9-20-13)8-12(11)17-16(22)18(15)10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOOZHHWBPVFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)


![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)


![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)